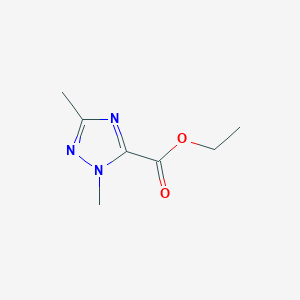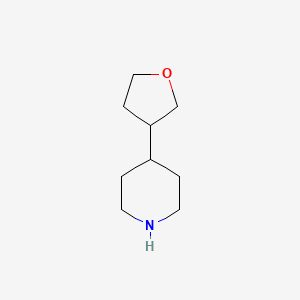
4-(Oxolan-3-yl)piperidine
説明
“4-(Oxolan-3-yl)piperidine” is a chemical compound with the molecular formula C9H17NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to an oxolane ring .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用
1. Antibacterial Applications
4-(Oxolan-3-yl)piperidine derivatives have been explored for their antibacterial properties. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Similarly, 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and demonstrated good antimicrobial activity against various pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
2. Anticancer Properties
Certain derivatives of this compound have shown potential in cancer treatment. For instance, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides were identified as a new chemical class of antiproliferative agents acting as tubulin inhibitors, effective in leukemia cell lines (Krasavin et al., 2014). Another study synthesized 4-{4-[(4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-3-phenyl-3H-pyrrolo[2,3-c]quinoline, showing cytotoxic potential against two leukemia cell lines (Guillon et al., 2018).
3. Corrosion Inhibition
Piperidine derivatives, including those related to this compound, have been studied for their role in corrosion inhibition. The adsorption and inhibition properties of certain piperidine derivatives on iron corrosion were analyzed through quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).
4. Anticholinergic Activities
Research has also focused on the anticholinergic activities of this compound derivatives. Studies on spasmolytics involving the synthesis of 4-acyloxy-1-alkyl-1-(1,3-dioxolan-4-ylmethyl)piperidinium compounds showed significant anticholinergic activities, with trans isomers being more potent than cis isomers (Sugai et al., 1984).
将来の方向性
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(Oxolan-3-yl)piperidine”, is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
作用機序
Target of Action
Piperidine derivatives, such as piperine, have been reported to exhibit remarkable pharmacological properties, including anti-asthmatic, anti-tumor, immunomodulatory, cytoprotective, and hepatoprotective effects . These effects suggest that the compound may interact with a variety of targets, including those involved in inflammation and immune response.
Mode of Action
Piperine, a piperidine alkaloid, has been shown to exhibit anti-inflammatory effects by depleting inflammatory markers, such as tumor necrosis factor-alpha (tnf-α), and interleukin-1β (il-1β) in 6-ohda-induced parkinson’s rats . This suggests that 4-(Oxolan-3-yl)piperidine may also interact with its targets to modulate inflammatory responses.
Biochemical Pathways
Piperine has been reported to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These pathways are involved in cell survival, inflammation, and immune response, suggesting that this compound may also affect similar pathways.
Pharmacokinetics
Piperine has been reported to have bioavailability enhancing abilities , suggesting that this compound may also exhibit similar pharmacokinetic properties.
Result of Action
Piperine has been reported to exhibit antioxidant, anti-apoptotic, and anti-inflammatory properties . These properties suggest that this compound may also exert similar effects at the molecular and cellular levels.
特性
IUPAC Name |
4-(oxolan-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-4-10-5-2-8(1)9-3-6-11-7-9/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRJLFFWUSVBAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901297671 | |
| Record name | 4-(Tetrahydro-3-furanyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211528-53-8 | |
| Record name | 4-(Tetrahydro-3-furanyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211528-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Tetrahydro-3-furanyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4-Dimethyl-2-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B1428857.png)
![2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B1428858.png)
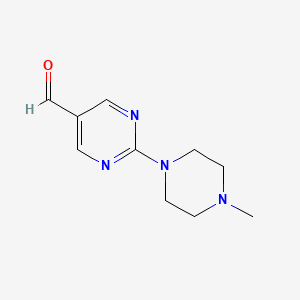
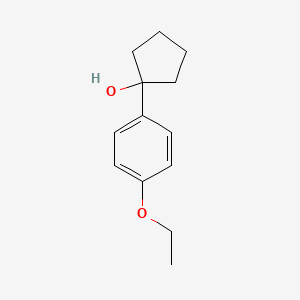

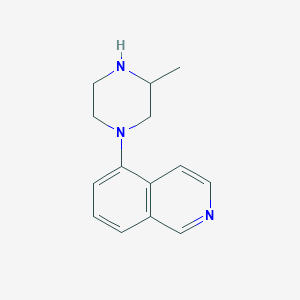
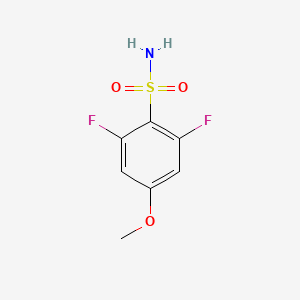
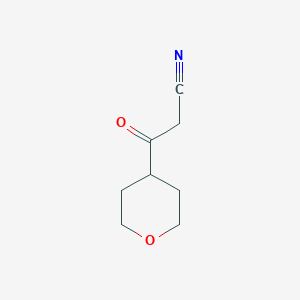
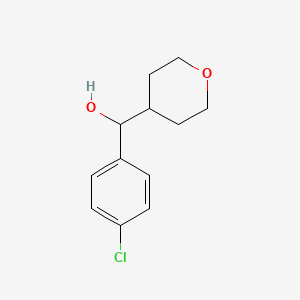
![6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B1428869.png)
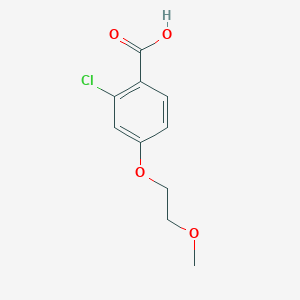
![3-[(Cyclopentylmethyl)sulfanyl]aniline](/img/structure/B1428874.png)
![1-[(4-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1428878.png)
